molecular formula C12H18Cl2N10O4S B14692515 2-Guanidino-4-chloro-6-methylpyrimidine sulfate CAS No. 32090-63-4

2-Guanidino-4-chloro-6-methylpyrimidine sulfate

Cat. No.: B14692515
CAS No.: 32090-63-4
M. Wt: 469.3 g/mol
InChI Key: GJYIMIWBYIASGO-UHFFFAOYSA-N
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Description

2-Guanidino-4-chloro-6-methylpyrimidine sulfate is a chemical compound with significant potential in various scientific fields. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a guanidino group, a chloro substituent, and a methyl group attached to the pyrimidine ring, along with a sulfate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Guanidino-4-chloro-6-methylpyrimidine sulfate typically involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with guanidine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product, often utilizing advanced techniques such as crystallization and purification to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Guanidino-4-chloro-6-methylpyrimidine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrimidines, oxidized or reduced guanidino derivatives, and other functionalized compounds .

Mechanism of Action

The mechanism of action of 2-Guanidino-4-chloro-6-methylpyrimidine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The chloro and methyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

CAS No.

32090-63-4

Molecular Formula

C12H18Cl2N10O4S

Molecular Weight

469.3 g/mol

IUPAC Name

2-(4-chloro-6-methylpyrimidin-2-yl)guanidine;sulfuric acid

InChI

InChI=1S/2C6H8ClN5.H2O4S/c2*1-3-2-4(7)11-6(10-3)12-5(8)9;1-5(2,3)4/h2*2H,1H3,(H4,8,9,10,11,12);(H2,1,2,3,4)

InChI Key

GJYIMIWBYIASGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N)Cl.CC1=CC(=NC(=N1)N=C(N)N)Cl.OS(=O)(=O)O

Origin of Product

United States

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